molecular formula C14H16FNO3S2 B3045618 5-ethyl-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide CAS No. 1105234-92-1

5-ethyl-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide

Cat. No.: B3045618
CAS No.: 1105234-92-1
M. Wt: 329.4
InChI Key: SXTWSXCNKXMFNW-UHFFFAOYSA-N
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Description

5-ethyl-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. This compound is characterized by the presence of an ethyl group, a fluorophenoxyethyl group, and a sulfonamide group attached to the thiophene ring. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science .

Mechanism of Action

Target of Action

The primary targets of the compound “5-ethyl-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide” are currently unknown. This compound belongs to the class of thiophene derivatives, which have been shown to exhibit a variety of biological effects . .

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Generally, thiophene derivatives interact with their targets to modulate their activity, leading to changes in cellular processes . The exact nature of these interactions would depend on the specific targets of the compound.

Biochemical Pathways

The biochemical pathways affected by this compound are also currently unknown. Thiophene derivatives can influence a variety of pathways depending on their specific targets

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. As a thiophene derivative, it may have potential anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. One common method for synthesizing thiophene derivatives is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The specific synthetic route for this compound may involve the following steps:

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as chromatography and crystallization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethyl-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenoxyethyl group enhances its lipophilicity and binding affinity, while the sulfonamide group provides additional hydrogen bonding interactions .

Properties

IUPAC Name

5-ethyl-N-[2-(4-fluorophenoxy)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO3S2/c1-2-13-7-8-14(20-13)21(17,18)16-9-10-19-12-5-3-11(15)4-6-12/h3-8,16H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTWSXCNKXMFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101190827
Record name 5-Ethyl-N-[2-(4-fluorophenoxy)ethyl]-2-thiophenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101190827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105234-92-1
Record name 5-Ethyl-N-[2-(4-fluorophenoxy)ethyl]-2-thiophenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105234-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyl-N-[2-(4-fluorophenoxy)ethyl]-2-thiophenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101190827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-ethyl-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide
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5-ethyl-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide
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5-ethyl-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide

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